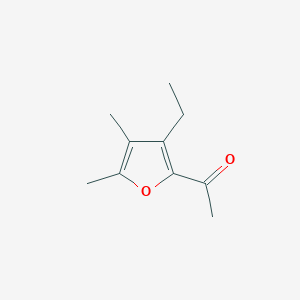
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone, also known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. It is a colorless to pale yellow liquid with a sweet, caramel-like odor and taste. Furaneol is found in many fruits, including strawberries, raspberries, and pineapple, and is responsible for their characteristic aroma and flavor. In recent years, furaneol has gained attention in the scientific community due to its potential therapeutic properties and its use in various research applications.
Mechanism Of Action
The exact mechanism of action of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone is not fully understood, but it is believed to act through various pathways, including the regulation of oxidative stress and inflammation, modulation of cell signaling pathways, and inhibition of cancer cell growth and proliferation. Furaneol has been shown to activate various antioxidant enzymes and reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Biochemical And Physiological Effects
Furaneol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, modulation of immune function, and alteration of cellular metabolism. It has been shown to have a protective effect against DNA damage and promote the repair of damaged cells. Furaneol has also been shown to improve insulin sensitivity and glucose metabolism in animal models, suggesting a potential role in the treatment of metabolic disorders such as diabetes.
Advantages And Limitations For Lab Experiments
Furaneol has several advantages for use in laboratory experiments, including its availability, stability, and low toxicity. It is also relatively inexpensive compared to other compounds with similar properties. However, the synthesis of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone can be challenging, and purification of the compound can be time-consuming and costly. Additionally, the specific effects of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone may vary depending on the cell or animal model used, and further research is needed to fully understand its therapeutic potential.
Future Directions
There are several future directions for research on 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone, including the development of new synthesis methods and purification techniques to improve yield and purity of the compound. Further studies are also needed to determine the specific mechanisms of action of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone and its potential therapeutic applications in various diseases. Additionally, the use of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone in combination with other compounds or therapies may enhance its effectiveness and reduce potential side effects. Overall, 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone represents a promising area of research for the development of new therapies and treatments for various diseases.
Synthesis Methods
Furaneol can be synthesized through various methods, including the acid-catalyzed dehydration of carbohydrates, such as glucose or fructose, and the reaction of 2,5-dimethylfuran with ethyl vinyl ketone. The latter method is the most commonly used for industrial production of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone. The synthesis of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Scientific Research Applications
Furaneol has been studied extensively for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to have a protective effect against oxidative stress and inflammation in various cell and animal models. Furaneol has also been investigated for its potential to inhibit the growth and proliferation of cancer cells, particularly breast and colon cancer cells.
properties
CAS RN |
145663-32-7 |
|---|---|
Product Name |
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3-ethyl-4,5-dimethylfuran-2-yl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-5-9-6(2)8(4)12-10(9)7(3)11/h5H2,1-4H3 |
InChI Key |
LXHFELWHOHQOIZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC(=C1C)C)C(=O)C |
Canonical SMILES |
CCC1=C(OC(=C1C)C)C(=O)C |
synonyms |
Ethanone, 1-(3-ethyl-4,5-dimethyl-2-furanyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



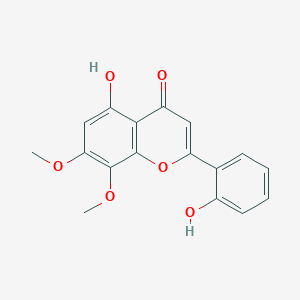
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
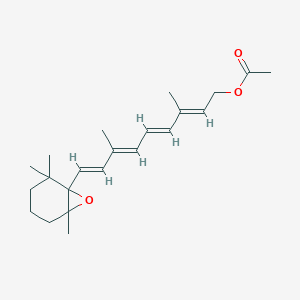
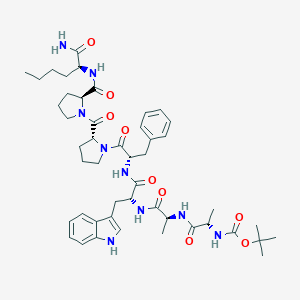
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
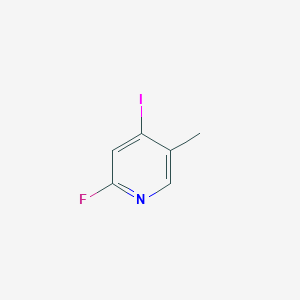
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
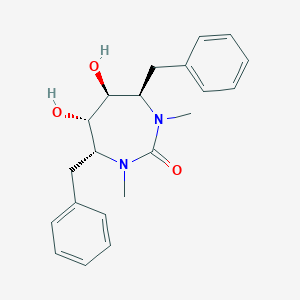
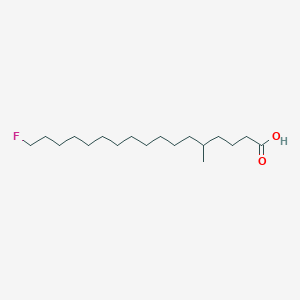
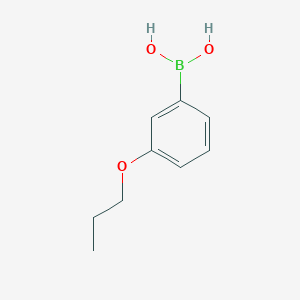
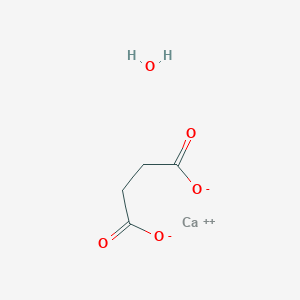
![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
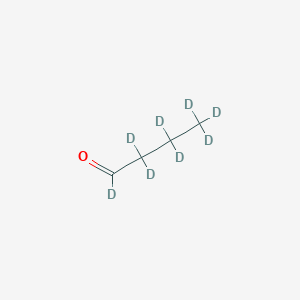
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)